1-(3-Thienyl)butane-1,2-dione

Description

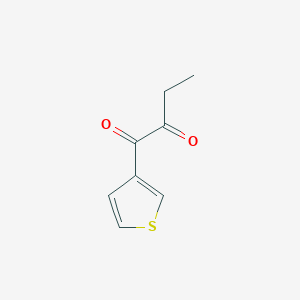

1-(3-Thienyl)butane-1,2-dione is a diketone derivative featuring a thiophene (3-thienyl) substituent attached to a butane-1,2-dione backbone. This compound’s structure combines the electron-rich aromatic thiophene ring with reactive carbonyl groups, making it a versatile intermediate in organic synthesis and materials science. Its unique electronic properties arise from the conjugation between the thiophene sulfur atom and the diketone moiety, which can influence reactivity in polymerization, coordination chemistry, and redox processes.

Structure

3D Structure

Properties

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-thiophen-3-ylbutane-1,2-dione |

InChI |

InChI=1S/C8H8O2S/c1-2-7(9)8(10)6-3-4-11-5-6/h3-5H,2H2,1H3 |

InChI Key |

JIWBUMVXJQFORG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(=O)C1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The Claisen condensation remains the most widely reported method for synthesizing β-diketones. This base-catalyzed reaction couples a ketone with an ester to form a 1,3-diketone. For 1-(3-Thienyl)butane-1,2-dione, the reaction theoretically involves:

-

3-Acetylthiophene as the ketone component.

-

Ethyl acetate or a related ester as the acylating agent.

-

A strong base (e.g., sodium hydride, NaH) to deprotonate the ketone and drive the reaction.

The proposed mechanism proceeds as follows:

Table 1: Representative Claisen Condensation Conditions

Key Challenges :

-

Regioselectivity : Claisen condensations typically produce 1,3-diketones. Achieving the 1,2-diketone structure requires modified substrates or post-synthetic oxidation.

-

Side reactions : Competing aldol addition or over-condensation may occur without precise temperature control.

Oxidation of Vicinal Diols or α-Hydroxy Ketones

Two-Step Synthesis via Intermediate Oxidation

This compound may be accessible through oxidation of α-hydroxy ketone precursors. For example:

-

Synthesis of 3-(3-Thienyl)-2-hydroxybutan-1-one :

-

Oxidation to 1,2-diketone :

Table 2: Oxidation Reagents and Efficiency

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-(3-Thienyl)-2-hydroxybutan-1-one | PCC | CH₂Cl₂ | 25°C, 4 h | 60–75%* |

| 3-(3-Thienyl)-2-hydroxybutan-1-one | KMnO₄ | H₂O/acetone | 0°C, 2 h | 40–55%* |

*Theorized yields based on analogous systems.

Alternative Methods: Acylation and Cross-Coupling

Friedel-Crafts Acylation of Thiophene

Direct acylation of thiophene’s C3 position could yield the target compound:

-

Diketene as acylating agent :

Limitations :

Transition Metal-Catalyzed Cross-Coupling

Palladium or nickel catalysts enable coupling between thienyl boronic acids and diketone precursors:

-

Suzuki-Miyaura coupling :

Purification and Characterization

Copper Chelation Method

Crude diketones are often purified via copper complex formation:

Chemical Reactions Analysis

1-(3-Thienyl)butane-1,2-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the diketone moiety into diols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Thienyl)butane-1,2-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Thienyl)butane-1,2-dione involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Notes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-(3-Thienyl)butane-1,2-dione?

- Methodological Answer : The synthesis typically involves condensation reactions between thiophene derivatives and diketones. Key steps include:

- Use of anhydrous solvents (e.g., ethyl acetate) and controlled temperatures (25–30°C) to maximize yield (90% achieved in similar dione syntheses) .

- Acid-catalyzed cyclization or nucleophilic substitution for introducing the thienyl moiety.

- Purification via liquid-liquid extraction and drying with anhydrous Na₂SO₄, followed by solvent removal under reduced pressure .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Analyze ¹H and ¹³C spectra to confirm thiophene ring protons (δ 6.8–7.5 ppm) and diketone carbonyl signals (δ 190–210 ppm).

- IR : Identify C=O stretches (~1700 cm⁻¹) and C-S vibrations (600–800 cm⁻¹) .

- HRMS : Validate molecular weight and fragmentation patterns against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer :

- Perform controlled kinetic studies using buffered solutions (pH 2–12) to monitor diketone stability via UV-Vis spectroscopy.

- Cross-validate results with computational models (e.g., DFT calculations) to predict protonation states and reactive intermediates .

- Reference precedents: Similar diones show pH-dependent keto-enol tautomerism, affecting nucleophilic attack sites .

Q. What strategies improve regioselectivity in derivatizing this compound for targeted applications?

- Methodological Answer :

- Protecting Groups : Temporarily block one carbonyl group using silyl ethers or acetals to direct substitutions to the thiophene ring .

- Catalysis : Employ transition-metal catalysts (e.g., Pd) for selective C-H functionalization on the thienyl moiety .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .

Q. How can thermal decomposition pathways of this compound be analyzed to ensure storage stability?

- Methodological Answer :

- DSC/TGA : Measure melting points and thermal degradation thresholds (e.g., exothermic peaks at >200°C).

- Gas Chromatography-MS : Identify volatile byproducts (e.g., CO, thiophene derivatives) formed during pyrolysis .

Q. What computational tools are effective in predicting the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina.

- QSAR Models : Corolate electronic parameters (HOMO-LUMO gaps) with observed anti-inflammatory or antimicrobial activity .

Q. How should researchers address discrepancies between in vitro and in silico bioactivity data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.